

Trideca-4,7-diynal molecular weight and formula.

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Compound of Interest

Compound Name: Trideca-4,7-diynal

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Technical Guide: Trideca-4,7-diynal

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical summary of the molecular properties of **Trideca-4,7-diynal**. Due to the limited availability of experimental data for this specific compound in public chemical databases, this guide presents calculated data and a theoretical framework for its synthesis.

Molecular Profile

Trideca-4,7-diynal is an organic molecule characterized by a thirteen-carbon aliphatic chain containing two triple bonds (alkynes) at positions 4 and 7, and terminating in an aldehyde functional group. The presence of both alkyne and aldehyde moieties suggests potential for diverse chemical reactivity and application in synthetic chemistry.

Quantitative Molecular Data

The fundamental molecular properties of **Trideca-4,7-diynal** have been calculated based on its chemical structure. These values are summarized in the table below.

Parameter	Value
Molecular Formula	C13H16O
Molecular Weight	188.27 g/mol



Note: These values are computationally derived and await experimental verification.

Proposed Experimental Protocol: Synthesis of Trideca-4,7-diynal

In the absence of published experimental protocols for the synthesis of **Trideca-4,7-diynal**, a plausible synthetic route is proposed. This theoretical workflow is based on established organic chemistry principles, providing a logical pathway for its laboratory preparation. The proposed synthesis involves a Cadiot-Chodkiewicz coupling followed by partial reduction and oxidation.

A proposed multi-step synthesis could include:

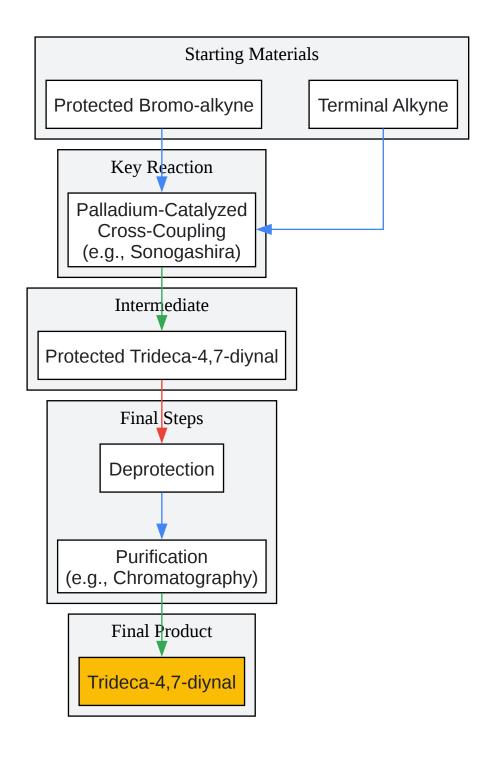
- Sonogashira or Cadiot-Chodkiewicz Coupling: Coupling of a terminal alkyne, such as 1heptyne, with a protected bromo-alkynal or a suitable precursor.
- Deprotection: Removal of any protecting groups from the aldehyde functionality.
- Purification: Purification of the final product using standard techniques such as column chromatography.

An alternative approach could involve the coupling of two smaller fragments, one containing the aldehyde and one of the alkyne groups, and the other containing the second alkyne, followed by appropriate workup.

Logical Workflow: Hypothetical Synthesis Pathway

The following diagram illustrates a hypothetical, generalized synthetic workflow for **Trideca-4,7-diynal**, highlighting the key chemical transformations.





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Caption: Hypothetical synthetic workflow for **Trideca-4,7-diynal**.

Disclaimer: The information presented in this document, particularly regarding the synthetic protocol and workflow, is theoretical and intended for research and planning purposes. Experimental validation is required to confirm these computational and theoretical findings.



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